REACTION_CXSMILES
|
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.I[C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[CH:16]=1.CC(C)([O-])C.[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1>[N+:21]([C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][CH:18]=1)[N:7]([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)([O-:23])=[O:22] |f:2.3,4.5.6|
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Name
|
|
Quantity
|
13.29 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC1=CC=CC=C1
|
Name
|
|
Quantity
|
19.56 g
|
Type
|
reactant
|
Smiles
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IC1=CC(=CC=C1)[N+](=O)[O-]
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Name
|
biphenyl 2-dicyclohexylphosphine
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Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10.48 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
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Name
|
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Type
|
CUSTOM
|
Details
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This was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
|
The mixture was then filtered
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated in vacuo
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Type
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CUSTOM
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Details
|
the crude product was chromatographed (silica gel)
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Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.15 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |